molecular formula C17H17NO4 B488580 3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one CAS No. 636987-29-6

3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B488580
CAS No.: 636987-29-6
M. Wt: 299.32g/mol
InChI Key: XOPKTOVDCQYGMY-UHFFFAOYSA-N
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Description

3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a methoxyphenoxy group and a methyl group attached to the benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyphenol with ethyl bromoacetate to form an intermediate, which is then subjected to cyclization with 2-aminophenol under acidic conditions to yield the desired benzoxazole derivative . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents and catalysts is also tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one is unique due to its benzoxazole core, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for applications where other similar compounds may not be suitable.

Properties

IUPAC Name

3-[2-(2-methoxyphenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12-7-8-14-13(11-12)18(17(19)22-14)9-10-21-16-6-4-3-5-15(16)20-2/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPKTOVDCQYGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326372
Record name 3-[2-(2-methoxyphenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796294
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

636987-29-6
Record name 3-[2-(2-methoxyphenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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